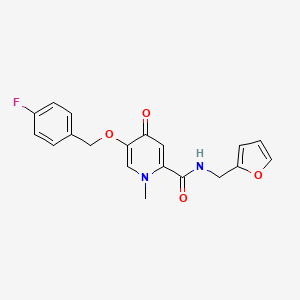

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine core This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that derivatives of dihydropyridine possess significant antioxidant properties. The presence of the furan and fluorobenzyl moieties in this compound may enhance its ability to scavenge free radicals, contributing to protective effects against oxidative stress in biological systems. This property is critical for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.

Anticancer Potential

Dihydropyridine derivatives have been studied for their anticancer properties, particularly in targeting specific cancer cell lines. The compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. Studies have shown that similar compounds can modulate signaling pathways involved in cancer cell proliferation and survival, making them candidates for further investigation in oncology.

Neuroprotective Effects

Given the structure of this compound, it may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by enhancing cognitive function and memory consolidation through the inhibition of phosphodiesterases (PDEs) .

Cascade Reactions

Recent studies have demonstrated the effectiveness of cascade reactions involving enediamines and benzylidene derivatives to synthesize complex dihydropyridine structures efficiently . This method reduces the number of reaction steps and minimizes waste, aligning with green chemistry principles.

Metal-Catalyzed Reactions

Metal-catalyzed reactions have also been employed to facilitate the formation of the dihydropyridine core, leveraging transition metals to enhance reaction rates and selectivity . The choice of catalyst can significantly impact the yield and stereochemistry of the final product.

Neuroprotective Studies

A study investigating the neuroprotective effects of dihydropyridine derivatives highlighted their ability to improve cognitive deficits in animal models of Alzheimer’s disease . The research demonstrated that these compounds could restore synaptic function and reduce amyloid-beta accumulation.

Anticancer Research

Another case study focused on the anticancer properties of similar dihydropyridine compounds showed promising results against breast cancer cell lines . The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation.

Mecanismo De Acción

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

Nicardipine: A compound with a similar structure and function, used to manage high blood pressure and angina.

Uniqueness

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Actividad Biológica

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatment. The unique structural features of this compound, including the presence of a furan ring and a fluorobenzyl moiety, suggest a diverse range of biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C19H20FN2O4 with a molecular weight of 358.37 g/mol. Its structure includes:

- A dihydropyridine core

- A carboxamide functional group

- A furan ring and a fluorobenzyl substituent

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀FN₂O₄ |

| Molecular Weight | 358.37 g/mol |

| Melting Point | Not Available |

| Solubility | Moderate in organic solvents |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

-

Anticancer Activity :

- Studies have shown that dihydropyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) at micromolar concentrations.

- In vitro assays using MTT assays revealed that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

-

Antimicrobial Activity :

- The compound has shown promising results against multidrug-resistant bacterial strains. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

- The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Biological Activity Summary

| Activity Type | Effectiveness | Tested Strains/Cell Lines |

|---|---|---|

| Anticancer | Moderate to High | HepG2, MCF-7 |

| Antimicrobial | Effective | S. aureus, E. coli |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis and Evaluation :

- A study synthesized the compound using standard organic synthesis techniques and evaluated its biological activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at concentrations ranging from 10μM to 50μM depending on the cell line.

- Another research highlighted its antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR revealed that modifications on the furan ring and the fluorobenzyl group significantly affect the biological activity. Electron-donating groups on the aromatic systems generally enhance anticancer activity.

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-(furan-2-ylmethyl)-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-22-11-18(26-12-13-4-6-14(20)7-5-13)17(23)9-16(22)19(24)21-10-15-3-2-8-25-15/h2-9,11H,10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUORKTNOKHMDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CO2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.